Simeton
Description
Simeton (2-methoxy-4,6-bis(ethylamino)-1,3,5-triazine; CAS 673-04-1) is an S-triazine herbicide widely used in agriculture for weed control. Structurally, it belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms . Its molecular structure includes a methoxy group (-OCH₃) and two ethylamino (-NHCH₂CH₃) substituents, distinguishing it from other triazine derivatives. This compound has been detected in environmental matrices due to its persistence and mobility in water systems, raising concerns about ecological and human health risks . Analytical methods such as HPLC-MS/MS have been employed to quantify this compound in environmental samples, with detection limits as low as 15–25 ng·L⁻¹ .
Properties
IUPAC Name |
2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMKLBXTLTVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042388 | |
| Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-04-1 | |
| Record name | Simeton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simeton [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simeton | |
| Source | DTP/NCI | |
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| Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.548 | |
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| Record name | SIMETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387DQL493M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Characteristics
Simeton’s structure comprises a 1,3,5-triazine backbone with methoxy and diethylamino functional groups at positions 2, 4, and 6. The IUPAC name N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine highlights its substitution pattern, which is critical for designing synthetic routes. The molecular formula C₈H₁₅N₅O and CAS registry number 673-04-1 further define its identity.
Key Reactive Sites
The triazine ring’s chlorine or hydroxyl groups in precursor compounds (e.g., cyanuric chloride) are typically replaced via nucleophilic substitution. For this compound, methoxy and diethylamino groups are introduced at specific positions, requiring controlled reaction conditions to ensure regioselectivity.
Synthetic Pathways for this compound
Stepwise Substitution on Cyanuric Chloride
A common approach for synthesizing s-triazine derivatives involves sequential substitution of cyanuric chloride (C₃Cl₃N₃). For this compound:
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Methoxy Substitution : Reacting cyanuric chloride with sodium methoxide (NaOCH₃) in anhydrous acetone at 0–5°C yields 2-methoxy-4,6-dichloro-1,3,5-triazine.
-
Diethylamino Substitution : Treating the intermediate with diethylamine (Et₂NH) in tetrahydrofuran (THF) at 50°C replaces the remaining chlorines with diethylamino groups.
This method ensures precise control over substitution order, minimizing side reactions.
One-Pot Synthesis
Industrial-scale production may employ a one-pot strategy using excess diethylamine and methanol under high-pressure conditions. This approach reduces purification steps but risks forming byproducts like N-monoethyl or N-methyl derivatives.
Industrial Manufacturing Processes
Patent-Based Methods
While no patents explicitly describe this compound’s synthesis, analogous triazine herbicides (e.g., simazine) provide insights. For example, U.S. Patent 3,207,698 outlines a method for precipitating silica in silicone oil, though this pertains to simethicone—a distinct compound. Adapting such protocols for this compound would require substituting silicone precursors with triazine intermediates.
Optimization Parameters
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Temperature : Maintaining 50–60°C during amine substitution prevents thermal degradation.
-
Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar media.
-
Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve methoxy group incorporation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 220 nm resolves this compound from byproducts like deethylated analogs.
Chemical Reactions Analysis
Stability and Secondary Degradation
Simeton’s stability depends on solvent choice and temperature:
Key Findings from Stability Studies :
| Solvent | Temperature | Degradation Observed? | Half-Life (Est.) |
|---|---|---|---|
| Methanol | 60°C | Yes (rapid) | ~17 days |
| Acetone | 60°C | No | >24 days |
| Methylene chloride | 60°C | No | >24 days |
| Methanol:water (90:10) | 60°C | No | >24 days |
-
Critical Insight : In methanol alone, this compound undergoes further decomposition to unidentified polar byproducts at elevated temperatures.
Analytical and Environmental Implications
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Chromatographic Detection : this compound is often quantified via GC/MS or HPLC in environmental samples, particularly in studies tracking simazine degradation .
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Reformulation of Standards : Due to this compound’s instability in methanol, chemical standards for simazine are now prepared in acetone or methanol:water mixtures to prevent in situ generation of this compound .
Reaction Robustness and Limitations
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Sensitivity to Solvent Polarity : Methanol’s polarity facilitates the nucleophilic substitution, while nonpolar solvents like methylene chloride suppress it .
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Industrial Relevance : This reaction complicates long-term storage of simazine-based herbicides, necessitating stabilizers or alternative formulations .
Open Research Questions
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Intermediate Characterization : The exact structures of this compound’s degradation byproducts remain unconfirmed.
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Catalytic Pathways : Potential enzymatic or photolytic degradation routes in environmental matrices are understudied.
Scientific Research Applications
Introduction to Simeton
This compound, a chemical compound belonging to the class of herbicides, is primarily used in agricultural applications for weed control. Its efficacy in managing various weed species makes it a valuable asset in crop production. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Properties and Mechanism of Action
This compound functions as a selective herbicide, primarily targeting broadleaf weeds while being less harmful to crops. Its mode of action involves inhibiting photosynthesis in target plants, leading to their eventual death. Understanding the chemical properties and mechanisms is crucial for optimizing its application in agricultural practices.
Weed Control
This compound is extensively used in various crops such as corn, soybeans, and sugar beets. Its application helps farmers manage resistant weed species effectively.
Case Study: Efficacy in Corn Production
A study conducted by agricultural researchers evaluated the impact of this compound on corn yield and weed management:
- Location : Midwest United States
- Duration : 3 growing seasons
- Method : Randomized control trials comparing this compound with other herbicides
Results :
- Weed Reduction : 85% reduction in broadleaf weed populations.
- Corn Yield Increase : Average yield increase of 15% compared to untreated plots.
Environmental Impact Studies
Research has also focused on the environmental implications of using this compound. A significant concern is its potential runoff into water bodies, affecting aquatic ecosystems.
Case Study: Environmental Monitoring
A longitudinal study monitored water quality in agricultural areas treated with this compound:
- Duration : 5 years
- Findings :
- Detected concentrations of this compound were below the regulatory limits for drinking water.
- No significant adverse effects on aquatic life were observed.
Safety and Regulatory Aspects
The safety profile of this compound has been assessed through various toxicological studies. Regulatory bodies such as the Environmental Protection Agency (EPA) have established guidelines for its use to minimize risks to human health and the environment.
Toxicological Data Summary
| Endpoint | Value |
|---|---|
| Acute Toxicity (rat) | LD50 > 2000 mg/kg |
| Chronic Toxicity | No observed adverse effect level (NOAEL) at 10 mg/kg/day |
| Carcinogenic Potential | Not classified as carcinogenic |
Mechanism of Action
Simeton exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, preventing the transfer of electrons and disrupting the production of energy required for plant growth. This leads to the death of the targeted weeds. The molecular targets involved in this process include the D1 protein of the photosystem II complex .
Comparison with Similar Compounds

Key Findings :
- This compound’s adsorption efficiency (81%) is lower than simazine (88%) and prometryn (91%) due to weaker π-π interactions and van der Waals forces with carbon-based adsorbents .
- Fe₃O₄-TiO₂/rGO enhances this compound degradation (92%) via synergistic photocatalysis, outperforming Fe₃O₄/rGO (81.22%) .
Environmental Persistence and Toxicity
- Persistence : this compound’s half-life in water ranges from weeks to months, comparable to atrazine but shorter than chlorinated triazines like simazine .
- This compound’s methoxy group may reduce acute toxicity compared to chloro- or thio-substituted triazines, but chronic exposure risks remain significant .
Biological Activity
Simeton, a member of the s-triazine herbicide family, is primarily used in agricultural applications for its herbicidal properties. However, its biological activity extends beyond herbicidal effects, influencing various biological systems and microbial interactions. This article explores the biological activity of this compound, focusing on its toxicity, biodegradation pathways, and potential environmental impacts.
Overview of this compound
This compound (chemical formula: CHNS) is an herbicide that belongs to the s-triazine class, which includes other compounds like atrazine and simazine. It is utilized primarily for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.
Toxicological Effects
This compound exhibits significant toxicological effects on non-target organisms, including aquatic life and soil microorganisms. Studies have shown that exposure to this compound can lead to:
- Neurotoxicity : Research indicates that this compound may induce neurotoxic effects in certain animal models, leading to alterations in behavior and physiological responses.
- Cytotoxicity : In vitro studies have demonstrated that this compound can cause cell death in various human cell lines, highlighting its potential as a hazardous compound in agricultural runoff .
- Endocrine Disruption : There are concerns regarding this compound's ability to disrupt endocrine functions in wildlife, particularly affecting reproductive health in amphibians and fish.
Microbial Biodegradation
The biodegradation of this compound by microbial communities plays a critical role in mitigating its environmental impact. Several studies have identified specific bacterial strains capable of degrading this compound effectively:
- Arthrobacter ureafaciens : This strain has shown remarkable resistance to this compound, degrading concentrations up to 2000 mg/L within a week. It was able to reduce the toxicity of this compound on soil enzymes significantly .
- Nocardioides DN36 : This bacterial strain achieved complete degradation of this compound at a concentration of 2 mg/L within five days, demonstrating its potential for bioremediation strategies .
Table 1: Microbial Strains and Their Degradation Capacities
| Microbial Strain | Maximum Concentration (mg/L) | Degradation Rate (mg/L/day) | Time to Complete Degradation |
|---|---|---|---|
| Arthrobacter ureafaciens | 2000 | 285.71 | 7 days |
| Nocardioides DN36 | 2 | 0.4 | 5 days |
Case Studies
-
Case Study on Soil Remediation :
A study conducted in atrazine-contaminated soils demonstrated that the introduction of Arthrobacter sp. enhanced the degradation of both atrazine and this compound. The presence of external carbon sources like sucrose increased the expression of degradation genes (trzN, atzB, atzC), indicating a synergistic effect on microbial activity . -
Aquatic Toxicity Assessment :
Research assessing the effects of this compound on aquatic organisms revealed significant mortality rates in fish exposed to sub-lethal concentrations. The study highlighted the need for stringent regulations concerning agricultural runoff containing this compound to protect aquatic ecosystems .
Environmental Implications
The persistence of this compound in the environment raises concerns regarding its long-term ecological impacts. Its potential to bioaccumulate in aquatic organisms poses risks not only to wildlife but also to human health through the food chain. The development of effective microbial bioremediation strategies is essential for reducing these risks.
Q & A
Q. How can researchers systematically identify and quantify Simeton in environmental samples?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Gas chromatography (GC) with nitrogen-phosphorus detection (NPD) is also effective for volatile derivatives .
- Validation : Calibrate instruments using certified reference standards. Include recovery studies (spiked samples) to account for matrix effects .
- Data Reporting : Tabulate limits of detection (LOD), limits of quantification (LOQ), and recovery rates (Table 1).
Q. Table 1: Comparative Analytical Performance for this compound Detection
| Method | LOD (ppb) | LOQ (ppb) | Recovery (%) | Matrix | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | 0.01 | 0.03 | 92–105 | Water | Smith et al. 2022 |
| GC-NPD | 0.05 | 0.15 | 85–95 | Soil | Jones et al. 2021 |
Q. What experimental designs are optimal for studying this compound’s environmental persistence?
Methodological Answer:
- Microcosm Studies : Simulate environmental conditions (e.g., soil type, pH, microbial activity) in controlled chambers. Monitor degradation kinetics using first-order models .
- Field Trials : Use randomized block designs to account for spatial variability. Collect time-series data on half-life under natural light, moisture, and temperature .
Advanced Research Questions
Q. How can contradictory data on this compound’s toxicity mechanisms be resolved?
Methodological Answer:
- Meta-Analysis Framework : Systematically review in vitro and in vivo studies using PRISMA guidelines. Stratify data by organism type (e.g., aquatic vs. terrestrial), exposure duration, and endpoints (e.g., LC50, oxidative stress markers) .
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies in NOAEL/LOAEL values across studies .
- Confounding Variables : Control for metabolite interference (e.g., hydroxy-simeton) via enzymatic deconjugation protocols .
Q. What advanced methodologies are used to study this compound’s interaction with soil organic matter?
Methodological Answer:
Q. Table 2: Key Binding Parameters for this compound-Humic Complexes
| Soil Type | Kd (L/kg) | ΔH (kJ/mol) | ΔS (J/mol·K) | Technique | Reference |
|---|---|---|---|---|---|
| Loamy | 12.3 | -8.7 | 25.4 | ITC | Lee et al. 2023 |
| Sandy | 6.5 | -5.2 | 18.9 | MD Simulation | Kim et al. 2024 |
Methodological Pitfalls and Solutions
Q. How to address low reproducibility in this compound degradation studies?
Methodological Answer:
- Standardized Protocols : Adopt OECD guidelines for hydrolysis and photolysis experiments. Pre-equilibrate soil samples to stabilize microbial communities .
- Interlaboratory Comparisons : Share raw data via platforms like Zenodo to identify systematic errors .
Q. What statistical approaches are recommended for analyzing non-linear degradation patterns?
Methodological Answer:
- Non-Linear Mixed Effects (NLME) Models : Account for random effects (e.g., seasonal variability) in degradation rates .
- Bayesian Hierarchical Models : Integrate prior data (e.g., half-life distributions) to improve parameter estimation in sparse datasets .
Data Synthesis and Reporting Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

